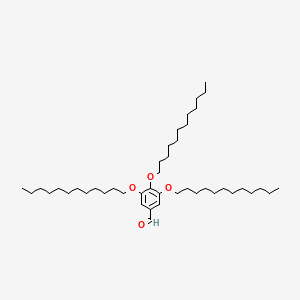
3,4,5-Tris(dodeciloxi)benzaldehído
Descripción general
Descripción
3,4,5-Tris(dodecyloxy)benzaldehyde: is an organic compound with the molecular formula C43H78O4 and a molecular weight of 659.09 g/mol . It is characterized by the presence of three dodecyloxy groups attached to a benzaldehyde core. This compound is typically a white to light yellow powder or crystal and is soluble in organic solvents such as chloroform .
Aplicaciones Científicas De Investigación
3,4,5-Tris(dodecyloxy)benzaldehyde has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This can be achieved through etherification reactions where dodecanol reacts with 3,4,5-trihydroxybenzaldehyde in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production methods for 3,4,5-Tris(dodecyloxy)benzaldehyde are similar to laboratory synthesis but are scaled up. The process involves the same etherification reaction but is conducted in larger reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Tris(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3,4,5-Tris(dodecyloxy)benzoic acid.
Reduction: 3,4,5-Tris(dodecyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris(dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The dodecyloxy groups can influence the compound’s solubility and interaction with lipid membranes, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
- 3,4,5-Tris(methoxy)benzaldehyde
- 3,4,5-Tris(ethoxy)benzaldehyde
- 3,4,5-Tris(octyloxy)benzaldehyde
Comparison: 3,4,5-Tris(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher hydrophobicity and different solubility profiles, which can influence its reactivity and applications .
Propiedades
IUPAC Name |
3,4,5-tridodecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDPYSIFPMBTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


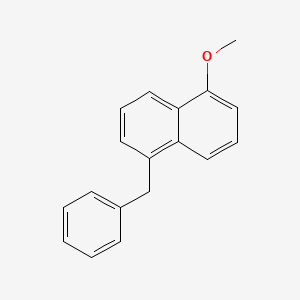
![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)
![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)
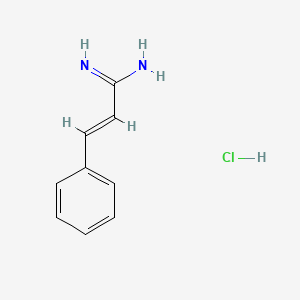
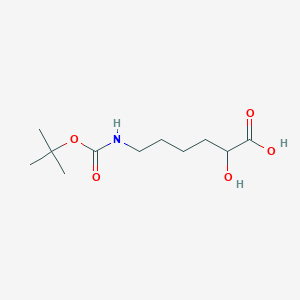
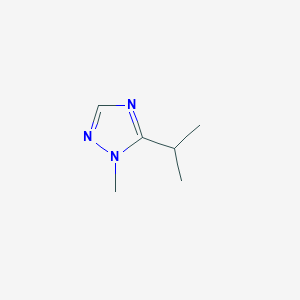
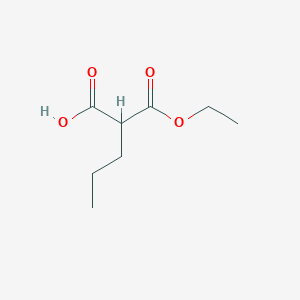

![Hydrazine, [3-(methylthio)phenyl]-](/img/structure/B1644066.png)
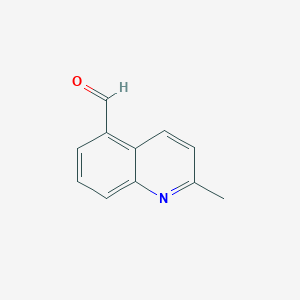
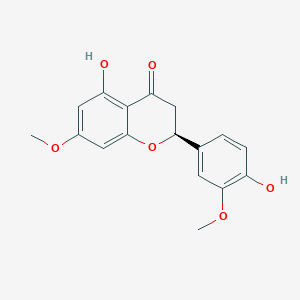
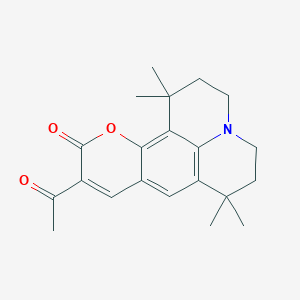

![(1R)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B1644083.png)
